1-(2-Isopropoxyphenyl)propan-1-amine
Description
Overview of Aryloxyalkylamines as Versatile Scaffolds
Aryloxyalkylamines are a broad class of organic compounds that feature an aryloxy group connected to an alkylamine through an ether linkage. This structural motif is a key component in a multitude of biologically active molecules. The inherent flexibility of the ether and alkylamine chains, combined with the electronic properties of the aromatic ring, allows for diverse interactions with biological targets. Research has demonstrated that aryloxyalkylamines can be synthesized with a variety of substituents to modulate their activity, making them valuable scaffolds in medicinal chemistry. For instance, various heterocyclic (aryloxy)alkylamines have been prepared and investigated for their potential as gastric antisecretory agents. nih.govacs.orgresearchgate.net Furthermore, modifications to the aryloxyalkylamine side chain in other molecular contexts have led to the development of compounds with calcium channel blocking and local anesthetic activities. nih.govacs.org
Structural Characteristics of 1-(2-Isopropoxyphenyl)propan-1-amine
This compound is a specific member of the substituted phenoxypropanamine family. Its structure is defined by a benzene (B151609) ring substituted with an isopropoxy group at the ortho position relative to a 1-aminopropyl side chain. The molecular formula of this compound is C12H19NO, and it has a molar mass of 193.29 g/mol . chemicalbook.comsigmaaldrich.com
The key structural features include:
An Aromatic Core: The phenyl ring provides a rigid platform and is susceptible to various electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
An Isopropoxy Group: This bulky, electron-donating group at the ortho position influences the steric and electronic environment of the molecule. It can impact the conformation of the side chain and the reactivity of the aromatic ring.
A Chiral Center: The carbon atom of the propan-1-amine side chain, which is bonded to the phenyl ring, the amino group, an ethyl group, and a hydrogen atom, is a stereocenter. This means the compound can exist as a pair of enantiomers.
A Primary Amine: The amino group is a key functional group that imparts basicity to the molecule and serves as a handle for a variety of chemical transformations, such as acylation, alkylation, and salt formation.
| Property | Value |
| Molecular Formula | C12H19NO |
| Molar Mass | 193.29 g/mol |
| IUPAC Name | This compound |
Significance in Advanced Synthetic Methodologies and Chemical Research
While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest significant potential in advanced synthetic methodologies and chemical research. The broader class of phenylpropylamines and related aryloxyalkylamines are recognized as important intermediates and building blocks in organic synthesis. fishersci.com
The synthesis of such amines can often be approached through reductive amination of a corresponding ketone or via other established methods for amine synthesis. For instance, a plausible synthetic route to this compound could involve the conversion of 1-(2-isopropoxyphenyl)propan-1-ol to the corresponding ketone, followed by reductive amination. The precursor alcohol, 1-(2-isopropoxyphenyl)propan-1-ol, is a known compound. chemicalbook.com General methods for the synthesis of phenylpropanamine derivatives often utilize transaminases, offering an environmentally friendly and stereoselective approach. researchgate.net
The significance of this compound in chemical research can be inferred from the applications of structurally similar molecules. Aryloxyalkylamines are investigated for their diverse pharmacological activities, and this compound could serve as a valuable scaffold for the following reasons:
Lead Compound Discovery: Its structure can be systematically modified to explore structure-activity relationships in the development of new therapeutic agents.
Ligand Synthesis: The presence of both an aromatic ring and an amino group makes it a candidate for the synthesis of ligands for metal catalysts or for biological receptors.
Chiral Resolution Studies: As a chiral amine, it can be used as a resolving agent for racemic acids or as a substrate in the development of new enantioselective synthetic methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-propan-2-yloxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-11(13)10-7-5-6-8-12(10)14-9(2)3/h5-9,11H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHVEYUDDDARPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations
Reactivity of the Primary Amine Moiety
The primary amine group is the most reactive site in the molecule, serving as a nucleophile and a base. This reactivity allows for a variety of functional group transformations.
The primary amine of 1-(2-isopropoxyphenyl)propan-1-amine readily undergoes acylation when treated with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form amides. nih.govrsc.org These reactions are fundamental in organic synthesis and are often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species. nih.govucl.ac.uk The general transformation involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent.
Commonly used methods for amide bond formation from a primary amine and a carboxylic acid include the use of carbodiimide (B86325) reagents or phosphonium (B103445) salts. nih.gov Direct thermal condensation is also possible but typically requires high temperatures and is more suitable for simple substrates. ucl.ac.uk
Table 1: Examples of Acylation Reactions with Primary Amines
| Acylating Agent | Product Type | General Conditions |
|---|---|---|
| Carboxylic Acid (with coupling agent) | Amide | Room temperature or elevated temperatures |
| Acid Chloride | Amide | Often in the presence of a base to neutralize HCl |
This table provides a general overview of acylation reactions. Specific conditions may vary based on the substrates.
The nitrogen atom of the primary amine in this compound can undergo further alkylation to form secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. mdpi.comnih.gov These reactions typically involve the treatment of the amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.
Quaternization occurs when a tertiary amine reacts with an alkyl halide, resulting in the formation of a quaternary ammonium salt with four carbon-nitrogen bonds. mdpi.com The ease of these reactions can be influenced by steric hindrance around the amine and the reactivity of the alkylating agent. mdpi.com
Primary amines, such as this compound, react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of imines is pH-dependent, with the optimal rate typically observed around a pH of 5. libretexts.orglibretexts.org
Imines are valuable synthetic intermediates and can undergo a variety of subsequent reactions. nih.gov For instance, they can be hydrolyzed back to the original amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com They can also be reduced to form secondary amines through a process known as reductive amination. masterorganicchemistry.com Furthermore, imines can participate in cycloaddition reactions, such as the Povarov reaction, to generate N-heterocycles. nih.gov
Table 2: Imine Formation and Subsequent Reactions
| Reactant | Product | Key Features |
|---|---|---|
| Aldehyde or Ketone | Imine (Schiff Base) | Acid-catalyzed, reversible, elimination of water. masterorganicchemistry.comlibretexts.org |
| Imine + Water (acidic) | Amine + Aldehyde/Ketone | Hydrolysis, reverse of imine formation. masterorganicchemistry.com |
This table summarizes the formation and key reactions of imines derived from primary amines.
The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a well-studied reaction used for mechanistic investigation rather than for the synthesis of useful products. youtube.comlibretexts.orgchemguide.co.uk When this compound reacts with nitrous acid, it is expected to form a highly unstable aliphatic diazonium salt. libretexts.orgchemistrysteps.com
This diazonium salt rapidly decomposes, leading to the evolution of nitrogen gas and the formation of a carbocation. chemguide.co.uklibretexts.org This carbocation can then undergo a variety of subsequent reactions, including substitution and elimination, often with rearrangements, resulting in a complex mixture of products such as alcohols and alkenes. libretexts.orglibretexts.org The plethora of products makes this reaction unsuitable for synthetic purposes but valuable for understanding reaction mechanisms involving carbocation intermediates. libretexts.org
Transformations Involving the Propane (B168953) Chain
The propane chain of this compound is generally less reactive than the primary amine or the aromatic ring. However, reactions can be induced at the carbon atoms of the propane chain under specific conditions. For example, radical halogenation could potentially introduce a halogen atom onto the chain, although selectivity might be an issue. Reactions involving the activation of C-H bonds are also a theoretical possibility but would require specific catalytic systems.
Reactions on the Isopropoxyphenyl Moiety
The isopropoxyphenyl ring is an electron-rich aromatic system due to the activating effect of the isopropoxy group. This makes the ring susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The isopropoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the isopropoxy group. However, the position of the propan-1-amine substituent will also influence the regioselectivity of these reactions.
It is important to note that the primary amine group is basic and can be protonated under the acidic conditions often used for electrophilic aromatic substitution. A protonated amine group is deactivating and meta-directing. Therefore, to achieve substitution directed by the isopropoxy group, it may be necessary to protect the amine group, for example, by converting it into an amide, prior to carrying out the aromatic substitution.
Electrophilic Aromatic Substitution
The benzene (B151609) ring of this compound is rendered electron-rich by the presence of two activating groups: the isopropoxy group and the propan-1-amine group. In principle, this heightened nucleophilicity makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org However, the outcome of such reactions is critically dependent on the reaction conditions, particularly the acidity of the medium.
The isopropoxy group is a moderately activating ortho-, para-director. The oxygen atom's lone pairs can be delocalized into the aromatic π-system through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). This donation of electron density increases the reactivity of the ring towards electrophiles and directs incoming substituents to the positions ortho and para to the isopropoxy group. lumenlearning.comcognitoedu.org
The propan-1-amine group, specifically the amino (-NH2) function, is a very strong activating group and also an ortho-, para-director for similar reasons involving the nitrogen lone pair. cognitoedu.org The combined activating influence of both groups would be expected to make the aromatic ring highly reactive.
However, a crucial consideration is the basicity of the amine group. Many electrophilic aromatic substitution reactions are carried out in the presence of strong acids (e.g., nitration, sulfonation, Friedel-Crafts reactions). masterorganicchemistry.com Under such acidic conditions, the amino group will be protonated to form an ammonium salt (-NH3+). The positively charged ammonium group is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I effect). This effect drastically reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles. Furthermore, the ammonium group is a meta-director. wikipedia.org
Therefore, the regiochemical outcome of electrophilic aromatic substitution on this compound is a contest between the directing effects of the isopropoxy group and the state of the amine group.
Scenario 1: Non-acidic or Mildly Acidic Conditions
Under neutral or mildly acidic conditions where the amine is not protonated, both the isopropoxy and the amino groups act as ortho-, para-directors. The isopropoxy group at position 1 directs to positions 2 (blocked), 4, and 6. The propan-1-amine at position 2 directs to positions 1 (blocked), 3, and 5. The directing effects are summarized below:
| Position | Directed by Isopropoxy | Directed by Propan-1-amine | Overall Activation |
| 3 | - | ortho | Strongly Activated |
| 4 | para | - | Moderately Activated |
| 5 | - | para | Strongly Activated |
| 6 | ortho | - | Moderately Activated |
Given that the amino group is a stronger activator than the isopropoxy group, substitution would be predicted to occur primarily at the positions most activated by the amine, i.e., positions 3 and 5. Steric hindrance from the adjacent propan-1-amine group might slightly disfavor substitution at position 3 compared to position 5.
Scenario 2: Strongly Acidic Conditions
In strongly acidic media, the amine is protonated to -NH3+. The isopropoxy group remains an ortho-, para-director, while the ammonium group becomes a meta-director.
| Position | Directed by Isopropoxy (ortho, para) | Directed by Ammonium (meta) | Overall Effect |
| 3 | - | - | Deactivated |
| 4 | para | - | Activated (relative to other positions) |
| 5 | - | meta | Deactivated |
| 6 | ortho | - | Activated (relative to other positions) |
In this scenario, the powerful deactivating effect of the ammonium group would significantly slow down the reaction. However, substitution would be directed by the remaining activating group, the isopropoxy moiety, to the ortho (position 6) and para (position 4) positions. Steric hindrance from the bulky protonated side chain might favor substitution at the para position (4).
Predicted Outcomes for Common EAS Reactions (Theoretical)
| Reaction | Reagents | Predicted Major Product (Non-Acidic) | Predicted Major Product (Acidic) |
| Nitration | HNO₃, H₂SO₄ | Not feasible due to amine oxidation/protonation | 4-Nitro-1-(2-isopropoxyphenyl)propan-1-aminium |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-1-(2-isopropoxyphenyl)propan-1-amine | 4-Bromo-1-(2-isopropoxyphenyl)propan-1-aminium |
| Sulfonation | SO₃, H₂SO₄ | Not feasible due to amine protonation | 1-(2-Isopropoxyphenyl)propan-1-aminium-4-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Not feasible due to amine complexation with Lewis acid | Not feasible |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Not feasible due to amine complexation with Lewis acid | Not feasible |
Modifications of the Isopropoxy Group
The isopropoxy group, an ether linkage on the aromatic ring, is generally stable but can be modified under specific reaction conditions. The most common transformation is the cleavage of the ether bond.
Ether Cleavage
Aryl ethers can be cleaved by strong acids, typically hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an isopropyl aryl ether, the cleavage is likely to occur via an SN1-type mechanism at the secondary isopropyl carbon due to the stability of the resulting isopropyl carbocation.
The reaction would yield 2-(1-aminopropyl)phenol (B12087343) and 2-halopropane.
Reaction Scheme for Ether Cleavage:
This compound + HBr → 2-(1-Aminopropyl)phenol + Isopropyl bromide
Given the presence of the basic amine group, a significant excess of acid would be required to protonate both the amine and the ether oxygen.
Alternatively, Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) can also be effective for the selective cleavage of isopropyl aryl ethers. acs.org This method might be preferable if the reaction conditions need to be less protic, although AlCl₃ will also coordinate strongly with the amine group, likely requiring stoichiometric amounts of the Lewis acid.
Potential for Rearrangement
Under certain acidic conditions, there is a possibility of a Fries rearrangement if the isopropoxy group were to be part of an ester, or a Claisen rearrangement if it were an allyl ether, but as a simple isopropyl ether, these reactions are not applicable. Oxidative cleavage of the isopropyl group is also a possibility under harsh oxidative conditions but is less common in synthetic applications. rsc.org
Mechanistic Investigations of Reactions Involving 1 2 Isopropoxyphenyl Propan 1 Amine
Kinetic Studies of Formation and Transformation Reactions
Kinetic studies are fundamental to understanding reaction mechanisms, providing data on reaction rates, rate constants, and the influence of reactant concentrations. For the formation of a primary amine like 1-(2-isopropoxyphenyl)propan-1-amine, a common synthetic route is the reductive amination of a corresponding ketone, in this case, 2-isopropoxypropiophenone.
Table 1: Hypothetical Kinetic Data for the Formation of this compound This table is illustrative and not based on experimental data.
| Experiment | Initial [Ketone] (mol/L) | Initial [NH₃] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | Data Not Available |
| 2 | 0.20 | 0.10 | Data Not Available |
| 3 | 0.10 | 0.20 | Data Not Available |
Transformation reactions, such as N-acylation or N-alkylation of the amine, would similarly be studied to understand their kinetics. This information is vital for synthetic applications where the amine is used as an intermediate.
Elucidation of Reaction Intermediates
The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. In the reductive amination pathway to form this compound, key intermediates would include a hemiaminal and an imine.
Hemiaminal Intermediate: Formed from the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2-isopropoxypropiophenone. These are often unstable and not easily isolated.
Imine Intermediate: Formed by the dehydration of the hemiaminal. The imine (or a protonated iminium ion) is the species that undergoes reduction to the final amine product.
Spectroscopic techniques such as NMR and IR, often at low temperatures to increase the lifetime of unstable species, are typically employed to detect and characterize these intermediates. Isotopic labeling studies could also be used to trace the path of atoms through the reaction sequence. However, no such studies have been published for this specific reaction.
Transition State Analysis in Catalytic Processes
Many synthetic routes to chiral amines like this compound employ chiral catalysts to achieve high enantioselectivity. Understanding the structure and energetics of the transition states in these catalytic cycles is key to explaining the origin of stereocontrol.
Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling transition states. Such analysis would involve locating the transition state structures for the key stereodetermining step (e.g., the hydride transfer to the imine intermediate). By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the observed stereochemical outcome can be rationalized. Non-covalent interactions between the substrate, catalyst, and reagents in the transition state are often critical for high selectivity. For this compound, no such computational or experimental transition state analyses have been reported.
Solvent Effects and Reaction Pathway Determination
The choice of solvent can have a profound impact on reaction rates and even alter the operative reaction mechanism. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states to different extents.
For the formation of this compound, a systematic study would involve running the reaction in a series of solvents with varying properties and analyzing the effect on reaction rate and product yield. For example, protic solvents might facilitate the dehydration of the hemiaminal intermediate through hydrogen bonding, while non-polar aprotic solvents might favor a more concerted pathway. The absence of such studies in the literature means that the optimal solvent conditions for the synthesis and reactions of this compound must be determined empirically without a detailed mechanistic understanding of the solvent's role. Changes in activation parameters (enthalpy and entropy of activation) with solvent can provide evidence for changes in the reaction mechanism. nih.gov
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments would be required for complete structural assignment.
One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of protons (¹H) and carbon atoms (¹³C).
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons would appear in the downfield region, while the aliphatic protons of the isopropoxy and propanamine groups would be found in the upfield region. The integration of these signals would correspond to the number of protons in each environment.
Predicted ¹H NMR Data for 1-(2-Isopropoxyphenyl)propan-1-amine
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (4H) | 6.8 - 7.3 | Multiplet (m) | 4H |
| Isopropoxy CH | 4.5 - 4.7 | Septet (sept) | 1H |
| Propanamine CH | 4.0 - 4.2 | Triplet (t) | 1H |
| Amine NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H |
| Propanamine CH₂ | 1.6 - 1.8 | Multiplet (m) | 2H |
| Isopropoxy CH₃ | 1.3 - 1.4 | Doublet (d) | 6H |
| Propanamine CH₃ | 0.8 - 1.0 | Triplet (t) | 3H |
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The aromatic carbons would resonate at lower field (higher ppm) compared to the aliphatic carbons.
Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 155 - 157 |
| Aromatic C-C | 128 - 130 |
| Aromatic C-H | 113 - 127 |
| Isopropoxy CH | 70 - 72 |
| Propanamine CH | 55 - 58 |
| Propanamine CH₂ | 28 - 32 |
| Isopropoxy CH₃ | 21 - 23 |
| Propanamine CH₃ | 10 - 12 |
Two-dimensional NMR experiments are essential for establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (typically over two to three bonds). Key expected correlations include the coupling between the propanamine CH proton and the adjacent CH₂ group, and between the CH₂ protons and the terminal CH₃ group. The isopropoxy CH proton would show a correlation to the two methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It would be used to definitively assign the chemical shifts of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular structure. For instance, the protons of the isopropoxy methyl groups would show a correlation to the isopropoxy CH carbon and the aromatic C-O carbon. The propanamine CH proton would show correlations to the adjacent aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insight into the molecule's conformation and stereochemistry. A key correlation would be expected between the propanamine CH proton and the protons of the isopropoxy group, as well as adjacent protons on the aromatic ring, confirming their spatial proximity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₉NO), the protonated molecular ion [M+H]⁺ would be observed.
Predicted HRMS Data for this compound
| Ion Formula | Calculated Exact Mass |
| [C₁₂H₂₀NO]⁺ | 194.15394 |
In mass spectrometry, the molecular ion often fragments in a predictable manner. For this compound, a primary fragmentation pathway would involve alpha-cleavage, which is characteristic of amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom.
A major fragment would be expected from the loss of the ethyl group (C₂H₅•), resulting in a stable iminium ion. Another characteristic fragmentation would be the cleavage of the bond between the benzylic carbon and the aromatic ring.
Plausible Mass Spectrometry Fragments:
m/z = 164: Resulting from the loss of an ethyl radical ([M - C₂H₅]⁺). This would likely be a prominent peak.
m/z = 121: Corresponding to the [isopropoxy-C₆H₄-CH]⁺ fragment.
m/z = 58: Corresponding to the [CH(NH₂)CH₂CH₃]⁺ fragment from cleavage of the bond to the phenyl ring.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Should a suitable single crystal of this compound or one of its salts be obtained, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state.
This technique would definitively establish:
Absolute Stereochemistry: The compound possesses a chiral center at the first carbon of the propanamine chain. X-ray crystallography of a single enantiomer or a chiral salt could determine its absolute configuration (R or S).
Conformation: The analysis would reveal the precise spatial arrangement of the atoms, including the torsion angles between the aromatic ring, the isopropoxy group, and the propanamine side chain. This provides insight into the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: The crystal packing would show any hydrogen bonding involving the amine group or other intermolecular forces that stabilize the crystal lattice.
To date, no public crystal structure data for this compound has been reported in crystallographic databases.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is an essential tool for separating the components of a mixture, making it indispensable for determining the purity and enantiomeric excess of chiral compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. For a basic compound such as this compound, reversed-phase HPLC is a common approach. A C18 or C8 stationary phase is typically employed, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The inclusion of additives like triethylamine (B128534) can improve peak shape by minimizing interactions between the basic amine and residual silanol (B1196071) groups on the silica-based stationary phase. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs light, typically around 220 nm or 270 nm.
Table 1: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Ammonium Acetate (pH 7.5)B: Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 270 nm |
| Injection Vol. | 10 µL |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Due to the polarity and basicity of primary amines, they can exhibit poor peak shapes (tailing) on standard non-polar GC columns due to adsorption. Therefore, specialized columns with basic deactivation or those with polar stationary phases are often required for amine analysis. labrulez.com A common choice is a column with a polyethylene (B3416737) glycol (wax) stationary phase or a specifically designed base-deactivated column. labrulez.com Flame Ionization Detection (FID) is a robust and widely used detection method for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) can offer enhanced selectivity and sensitivity for nitrogen-containing compounds like amines. nih.gov
Table 2: Representative GC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Base-deactivated, e.g., Agilent CP-Volamine (30 m x 0.32 mm, 5 µm) |
| Carrier Gas | Helium at 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
Determining the enantiomeric excess (e.e.) is critical for any chiral compound intended for biological applications. Chiral chromatography, particularly chiral HPLC and Supercritical Fluid Chromatography (SFC), is the definitive method for separating and quantifying enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For primary amines, polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are highly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The mobile phase in chiral HPLC is often a mixture of a non-polar solvent (like hexane) and a polar alcohol modifier (like isopropanol (B130326) or ethanol). jiangnan.edu.cn Small amounts of acidic or basic additives may be used to improve resolution and peak shape.
Table 3: Representative Chiral HPLC Method for Enantioseparation
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 270 nm |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques provide valuable information about the functional groups and electronic structure of a molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine, aromatic ring, and ether linkage. The N-H stretching of a primary amine typically appears as a doublet in the range of 3300-3500 cm⁻¹. docbrown.infodocbrown.info
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3300 | N-H Stretch (doublet) | Primary Amine |
| 3050 - 3010 | Aromatic C-H Stretch | Phenyl Ring |
| 2970 - 2850 | Aliphatic C-H Stretch | Propyl & Isopropyl Groups |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine |
| 1600 & 1475 | C=C Ring Stretch | Phenyl Ring |
| 1250 - 1200 | Aryl-O-Alkyl Asymmetric Stretch | Aryl Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene (B151609) ring. Aromatic systems typically exhibit one or more absorption bands related to π → π* transitions. The presence of substituents like the isopropoxy and aminopropyl groups will influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands. The spectrum would likely show a primary absorption band below 220 nm and a secondary, less intense band around 270-280 nm, which is characteristic of many substituted benzenes. nih.gov
Table 5: Predicted UV-Vis Absorption Data in Methanol
| Transition | Predicted λ_max (nm) |
|---|---|
| π → π* | ~ 220 |
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-(2-Isopropoxyphenyl)propan-1-amine. DFT methods, such as B3LYP with a 6-31G** basis set, are commonly used to optimize molecular geometry and calculate various electronic properties.
The electronic structure of this compound is characterized by the interplay between the electron-donating isopropoxy group and the aromatic phenyl ring. The oxygen atom of the isopropoxy group donates electron density to the phenyl ring through resonance, influencing the electron distribution across the molecule. This, in turn, affects the reactivity of the compound.
Key parameters derived from DFT calculations that inform on reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For analogous ortho-substituted phenethylamines, the HOMO is typically localized on the electron-rich phenyl ring, making it susceptible to electrophilic attack. The LUMO is often distributed over the entire molecule, indicating potential sites for nucleophilic interaction.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the MEP would likely show a negative potential (red/yellow regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character and propensity to interact with electrophiles. The aromatic ring would exhibit a mixed potential, with the ortho- and para-positions relative to the isopropoxy group being more electron-rich.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates good electron-donating ability, susceptible to oxidation. |
| LUMO Energy | Relatively low | Indicates ability to accept electrons. |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability and reactivity. |
| Dipole Moment | Non-zero | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| MEP Negative Region | Localized on O and N atoms | Highlights sites for electrophilic attack and hydrogen bonding. |
| MEP Positive Region | Around the amine protons | Highlights sites for nucleophilic attack. |
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and the energy barriers between them.
The key rotatable bonds in this compound are the C-C bond of the propyl chain and the C-O and C-N bonds. Rotation around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.
Computational methods, such as molecular mechanics force fields (e.g., MMFF94) and DFT, can be used to systematically explore the conformational space. A common approach involves a relaxed potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds.
For structurally related phenethylamines, studies have shown that the orientation of the amine group relative to the phenyl ring is a critical determinant of conformational preference. Folded conformations, where the amine group is in proximity to the phenyl ring, are often stabilized by intramolecular hydrogen bonding or favorable van der Waals interactions. Extended or anti-conformations, where the amine group is directed away from the ring, are also plausible. The presence of the bulky isopropoxy group at the ortho position will introduce significant steric hindrance, which will play a crucial role in dictating the preferred conformations by restricting the rotation of the propan-1-amine side chain.
The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the energy difference between conformers to their population ratio.
Table 2: Predicted Stable Conformers and Dihedral Angles for this compound
| Conformer | Dihedral Angle 1 (Cortho-Cipso-Cα-N) | Dihedral Angle 2 (Cipso-Cα-N-H) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Gauche 1 | ~60° | ~60° | 0.0 (Global Minimum) | High |
| Gauche 2 | ~-60° | ~-60° | ~0.5 - 1.0 | Moderate |
| Anti | ~180° | ~180° | ~1.0 - 2.0 | Low |
Note: The values in this table are hypothetical and based on typical findings for similar molecules. Actual values would require specific calculations for this compound.
Molecular Modeling of Reaction Pathways
Molecular modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a deeper understanding of reaction kinetics and selectivity.
For a molecule like this compound, several reaction pathways could be of interest, including its synthesis, metabolism, and degradation. A common synthetic route to similar phenethylamines involves reductive amination of a corresponding ketone. DFT calculations can be employed to model the entire reaction coordinate for such a process. This would involve identifying the structures of the reactants, intermediates (e.g., the imine), and the transition state for each step. The calculated activation energies would provide insight into the rate-determining step of the reaction.
Similarly, the metabolic pathways of phenethylamines, which often involve oxidation by enzymes such as cytochrome P450, can be modeled. Computational approaches can help predict the most likely sites of metabolism (e.g., N-dealkylation, hydroxylation of the aromatic ring) by calculating the activation energies for hydrogen abstraction or oxidation at different positions.
Prediction of Spectroscopic Properties
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the structure of this compound. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For example, the protons of the isopropoxy group and the aromatic ring would have characteristic chemical shifts.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its IR spectrum. These frequencies can be calculated computationally, usually at the same level of theory used for geometry optimization. The predicted IR spectrum would show characteristic peaks for the N-H stretching and bending vibrations of the amine group, C-H stretching of the aromatic and alkyl groups, and C-O stretching of the isopropoxy group.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift |
| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm |
| Isopropoxy CH | 4.0 - 4.5 ppm | |
| Amine NH₂ | 1.0 - 3.0 ppm (broad) | |
| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |
| Isopropoxy Carbons | ~70 ppm (CH), ~22 ppm (CH₃) | |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | |
| C-O Stretch | 1200 - 1250 cm⁻¹ |
These predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound.
Role of 1 2 Isopropoxyphenyl Propan 1 Amine As a Synthetic Intermediate
Building Block for Complex Amine Derivatives
Primary amines are fundamental building blocks in organic synthesis, readily undergoing a variety of reactions to form more complex amine structures. While specific examples involving 1-(2-isopropoxyphenyl)propan-1-amine are not detailed in available research, primary amines of this type can theoretically be elaborated through several standard synthetic routes.
Potential Synthetic Transformations:
| Reaction Type | Reagents | Product Class |
| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Secondary or Tertiary Amines |
| N-Acylation | Acyl chlorides, Anhydrides | Amides |
| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | N-Aryl Amines |
These reactions would yield a diverse range of derivatives, where the 2-isopropoxyphenylpropan-1-yl moiety is incorporated into a larger molecular structure. The steric hindrance from the isopropoxy group and the propyl chain may influence reaction kinetics and yields.
Precursor for Nitrogen-Containing Heterocycles
Primary amines are crucial starting materials for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and materials science. Although no specific cyclization reactions starting from this compound have been reported, its structure suggests potential pathways to various heterocyclic systems. For instance, reaction with diketones or their equivalents could lead to the formation of substituted pyrroles or other five- and six-membered rings. The specific substitution pattern on the phenyl ring would be a defining feature of the resulting heterocyclic product.
Component in the Construction of Advanced Organic Frameworks
Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from organic linkers and inorganic nodes. Amine-functionalized organic molecules often serve as the linkers in these structures. The primary amine group of this compound could potentially be utilized to coordinate with metal centers in the formation of MOFs or to form covalent bonds (e.g., imines) in the synthesis of COFs. However, the literature does not currently contain examples of this specific amine being used for the construction of such frameworks.
Ligand Precursor in Catalysis (e.g., chiral ligands)
The development of chiral ligands for asymmetric catalysis is a significant area of chemical research. Chiral amines are valuable precursors for a wide variety of ligands used to control the stereochemical outcome of metal-catalyzed reactions.
The structure of this compound contains a stereocenter at the carbon atom bearing the amine group. If resolved into its individual enantiomers, this compound could serve as a chiral building block for the synthesis of new ligands. wikipedia.org The amine functionality provides a handle for further modification, such as the introduction of phosphine (B1218219) groups to create aminophosphine (B1255530) ligands, which are effective in various catalytic transformations. The isopropoxy substituent on the phenyl ring could play a role in tuning the steric and electronic properties of a potential ligand, thereby influencing the efficiency and selectivity of the catalyst. Despite this potential, there are no specific reports on the synthesis of chiral ligands derived from this compound in the reviewed literature.
Conclusion and Future Research Perspectives
Summary of Current Research Status
Currently, there is a limited body of publicly available research that specifically investigates 1-(2-isopropoxyphenyl)propan-1-amine. Its structural motif, featuring a chiral benzylic amine and an isopropoxy-substituted phenyl ring, suggests potential applications in medicinal chemistry, as similar structures are known to exhibit biological activity. The primary focus of related research has been on the development of general synthetic methodologies for chiral amines and propylamine (B44156) derivatives, which can be applied to the synthesis of this particular compound.
The synthesis of related 1-arylpropan-2-amines has been explored, often involving methods such as the Wacker-Tsuji oxidation of allylbenzenes followed by biocatalytic transamination. researchgate.net These approaches aim to achieve high enantiomeric purity, which is crucial for pharmacological applications. While not directly applied to this compound, these studies provide a foundational framework for its potential stereoselective synthesis. The general synthesis of propylamine derivatives has also been described in patent literature, often focusing on their potential therapeutic activities, such as antispasmodic effects. google.com
Emerging Synthetic Challenges and Opportunities
The synthesis of this compound presents several challenges that are characteristic of chiral amine synthesis. A primary hurdle is the stereocontrolled introduction of the amine group at the benzylic position. Traditional methods often result in racemic mixtures, necessitating challenging and often inefficient resolution steps.
Emerging opportunities lie in the application of modern synthetic methods to address these challenges. Asymmetric catalysis, for instance, offers a promising avenue for the direct synthesis of the desired enantiomer. The development of novel catalysts and chiral auxiliaries is a key area of research that could significantly impact the efficient synthesis of this compound. Furthermore, the isopropoxy group on the phenyl ring may influence the reactivity and selectivity of synthetic transformations, presenting both a challenge and an opportunity for developing highly specific synthetic routes.
Potential for Novel Reaction Discovery
The structural features of this compound make it an interesting substrate for the discovery and development of novel chemical reactions. The presence of a chiral amine in proximity to an aromatic ring could be exploited in intramolecular cyclization reactions to generate novel heterocyclic scaffolds. Such transformations could be catalyzed by transition metals or organocatalysts, leading to products with potential biological activity.
Moreover, the development of novel multicomponent reactions (MCRs) for the synthesis of propargylamines and other amine derivatives suggests the potential for similar strategies to be applied to the synthesis of this compound. researchgate.net One-pot coupling reactions involving an aldehyde, an amine, and an alkyne, for example, could be adapted to construct the core structure of the target molecule in a highly efficient manner. researchgate.net The exploration of such novel reaction pathways could lead to more streamlined and atom-economical syntheses.
Advances in Stereocontrol and Green Chemistry Approaches
Significant progress has been made in the stereoselective synthesis of amines, which is directly applicable to the preparation of enantiomerically pure this compound. Biocatalysis, particularly the use of transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netrsc.org This enzymatic approach offers high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry. researchgate.netrsc.org
In addition to biocatalysis, asymmetric hydrogenation and reductive amination are well-established methods for controlling stereochemistry in amine synthesis. The development of new chiral ligands and catalysts continues to improve the efficiency and selectivity of these transformations.
From a green chemistry perspective, there is a growing emphasis on developing synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. rsc.orgrsc.org For the synthesis of this compound, this could involve the use of catalytic methods over stoichiometric reagents, the replacement of hazardous solvents with greener alternatives, and the development of processes with high atom economy. rsc.orggctlc.orgacs.org The application of these principles will be crucial for the sustainable production of this and other valuable chemical compounds.
Q & A
Advanced Research Question
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS/MS over 24–72 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity : Expose to UV-Vis light and track photodegradation products using HPLC-DAD .
How can researchers investigate potential contradictions in biological activity data across studies?
Advanced Research Question
Contradictions may stem from assay variability or enantiomeric impurities (note: the compound has one uncertain stereocenter ). Mitigation strategies:
- Chiral HPLC : Confirm enantiomeric purity (e.g., compare to (R)-1-(p-Tolyl)propan-1-amine hydrochloride ).
- Dose-response curves : Use standardized protocols (e.g., IC₅₀ determination in triplicate).
- Orthogonal assays : Validate activity in cell-based and biochemical assays (e.g., fluorescence polarization vs. radioligand binding).
What analytical techniques are critical for characterizing this compound’s solid-state properties?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
